2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-cyclohexylacetamide
Description
Properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-cyclohexylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c12-11-14-10(16)8(17-11)6-9(15)13-7-4-2-1-3-5-7/h7-8H,1-6H2,(H,13,15)(H2,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCSYEWWILVEGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2C(=O)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiourea Derivatives
The thiazole ring is constructed via cyclization reactions involving α-haloketones or α-haloaldehydes with thiourea or thiosemicarbazide. For example:
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Method A : Reaction of methyl 3-chloroacetoacetate with thiosemicarbazide in ethanol under reflux yields the 2-amino-4-oxo-thiazole intermediate.
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Method B : α-Bromoaldehyde derivatives (e.g., 23 in Scheme 4 of) cyclize with thiourea in aqueous HCl to form aminothiazoles. This method ensures regioselectivity at the 5-position, critical for subsequent functionalization.
Key Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | Maximizes solubility of intermediates |
| Temperature | 80–90°C | Accelerates cyclization without decomposition |
| Catalyst | HCl (1.0 M) | Enhances protonation of thiourea |
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the thiosemicarbazide sulfur on the α-carbon of the carbonyl group, followed by intramolecular cyclization and elimination of HX (X = Cl, Br).
Introduction of the Acetic Acid Side Chain
Alkylation Strategies
The acetic acid moiety is introduced via alkylation of the thiazole ring at the 5-position:
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Glycine Derivative Route : Reacting 2-amino-4-oxo-thiazole with ethyl bromoacetate in DMF using K₂CO₃ as a base yields ethyl 2-(2-amino-4-oxo-thiazol-5-yl)acetate. Subsequent hydrolysis with NaOH produces the free acid.
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Direct Coupling : Using chloroacetyl chloride in the presence of triethylamine forms 2-chloro-N-(2-amino-4-oxo-thiazol-5-yl)acetamide, which is hydrolyzed to the acetic acid derivative.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Glycine Alkylation | 78–82 | 95–98% | High |
| Chloroacetyl Chloride | 65–70 | 90–93% | Moderate |
Critical Consideration : The glycine route avoids harsh hydrolysis conditions, preserving the thiazole ring’s integrity.
Formation of the N-Cyclohexylacetamide
Amide Coupling Techniques
The acetic acid intermediate is coupled with cyclohexylamine using carbodiimide-based reagents:
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EDCI/HOBt System : Activation of the carboxylic acid with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DCM, followed by addition of cyclohexylamine, achieves yields of 85–90%.
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HATU-Mediated Coupling : For sterically hindered amines, HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in DMF improves coupling efficiency to >95%.
Optimization Data
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 12 | 85 |
| HATU | DMF | 0–5 | 6 | 94 |
Side Reaction Mitigation : Pre-activation of the carboxylic acid for 30 minutes minimizes dimerization.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR (DMSO-d₆): δ 1.2–1.8 (m, 10H, cyclohexyl), 3.2 (s, 2H, CH₂CO), 6.8 (s, 1H, thiazole-H).
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IR : Peaks at 1680 cm⁻¹ (C=O, amide), 1650 cm⁻¹ (C=O, thiazolone).
Challenges and Alternative Routes
Regioselectivity in Thiazole Formation
Competing formation of 4-thiazolidinones is suppressed by using excess thiourea and controlled pH.
Chemical Reactions Analysis
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-cyclohexylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Scientific Research Applications
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-cyclohexylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole derivatives are widely explored for their pharmacological and synthetic utility. Below is a detailed comparison of 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-cyclohexylacetamide with structurally analogous compounds:
Key Observations
Structural Variations: The target compound is distinguished by its cyclohexyl-acetamide substituent, which contrasts with benzamide (in ), aryl-thiazole (in ), and dioxoisoindolin (in ) groups in analogs. Tautomerism is uniquely reported for the target compound, while analogs like N-(2-amino-4-oxo-1,3-thiazol-5-yl)benzamide adopt a single tautomeric form under similar conditions.
- Hantzsch cyclization (catalyst-free, 65% yield for ).
- Click chemistry for triazole-thiazole hybrids (e.g., compound 9c ).
- Acid-catalyzed condensation (e.g., compound 50 ).
- Yields for comparable compounds range from 53% to 65%, suggesting moderate efficiency in thiazole syntheses.
Spectroscopic and Physical Properties :
- The tautomeric equilibrium of the target compound is confirmed via $^1$H NMR split signals , whereas analogs like compound 50 show sharp aromatic proton signals (δ6.89–7.91).
- Melting points vary significantly: compound 50 melts at 217–218°C , while the target compound’s melting point is unreported.
Biological Relevance :
- While biological data for the target compound are absent, analogs demonstrate diverse activities:
- Thiazole-hydrazine derivatives () show antiviral, anticancer, and antibacterial properties .
Biological Activity
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-cyclohexylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The thiazole moiety contributes to the compound's interaction with various biological targets. The cyclohexylacetamide group enhances its lipophilicity, potentially influencing its pharmacokinetics and bioavailability.
Antimicrobial Activity
Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, studies have reported that thiazole compounds can disrupt bacterial cell wall synthesis and function through specific mechanisms involving enzyme inhibition .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Antitumor Activity
Thiazole derivatives have also been evaluated for their anticancer properties. The compound has demonstrated cytotoxic effects against various cancer cell lines. Notably, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
Case Study: In Vitro Evaluation
In a study assessing the cytotoxicity of various thiazole derivatives, this compound exhibited an IC50 value lower than that of standard chemotherapeutics such as doxorubicin against A431 cells (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia) .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A431 | 15 | 20 (Doxorubicin) |
| Jurkat | 12 | 18 (Doxorubicin) |
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been explored in several studies. The compound showed promising results in animal models of epilepsy, significantly reducing seizure duration and frequency when compared to control groups .
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : The compound could modulate receptors associated with neurotransmission and cell signaling pathways.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
